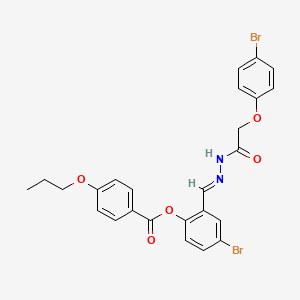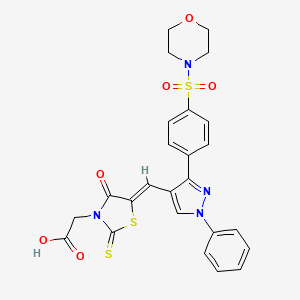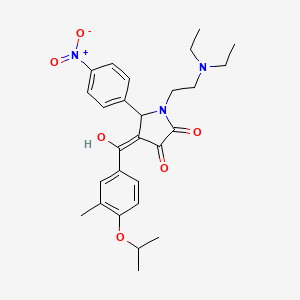![molecular formula C23H18BrN3O2S B12016803 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto presenta un núcleo de quinazolinona, un grupo bromofenil y un enlace sulfanyl-acetamida, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida generalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la ciclización de derivados apropiados del ácido antranílico con isocianatos o carbodiimidas.
Introducción del grupo bromofenil: Este paso implica la bromación del anillo fenilo usando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Formación del enlace sulfanyl-acetamida:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida puede someterse a varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl se puede oxidar a sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El grupo carbonilo en el núcleo de quinazolinona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles para formar nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, m-CPBA, ácido acético como solvente.
Reducción: NaBH4, LiAlH4, etanol o tetrahidrofurano (THF) como solvente.
Sustitución: Aminas, tioles, solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Productos principales
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de hidroxiquinazolinona.
Sustitución: Derivados sustituidos con amino o tio.
Aplicaciones Científicas De Investigación
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida se ha explorado para diversas aplicaciones de investigación científica, incluyendo:
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Posible uso como sonda para estudiar procesos biológicos que involucran derivados de quinazolinona.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción de 2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el núcleo de quinazolinona interactúa con varias enzimas y receptores, potencialmente inhibiendo su actividad. El grupo bromofenil puede mejorar la afinidad y especificidad de unión del compuesto, mientras que el enlace sulfanyl-acetamida podría facilitar su absorción y distribución celular.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol: Un bloque de construcción versátil para oligómeros y polímeros de cristal líquido.
N-acil-α-aminoácidos: Compuestos que contienen una porción 4-bromofenilsulfonilo.
Singularidad
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3-metilfenil)acetamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su núcleo de quinazolinona, grupo bromofenil y enlace sulfanyl-acetamida lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H18BrN3O2S |
|---|---|
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-5-4-6-17(13-15)25-21(28)14-30-23-26-20-8-3-2-7-19(20)22(29)27(23)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,28) |
Clave InChI |
AISJAOGVFSDLHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12016723.png)

![4-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12016750.png)



![4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12016773.png)
![Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12016778.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12016783.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016806.png)

